molecular formula C10H14N2O5 B2376129 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248285-01-8

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

Cat. No.: B2376129
CAS No.: 2248285-01-8
M. Wt: 242.231
InChI Key: WHMVWIWTOYGIKT-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4, a tert-butoxycarbonylamino (Boc-protected amino) group at position 5, and a carboxylic acid moiety at position 3. The Boc group is a common protecting group in organic synthesis, enhancing stability during reactions . The oxazole ring, a five-membered aromatic heterocycle, contributes to electronic and steric properties that influence reactivity and intermolecular interactions .

Properties

IUPAC Name

4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(8(13)14)12-17-7(5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMVWIWTOYGIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-5-amino-1,2-oxazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification steps to isolate the desired compound.

Chemical Reactions Analysis

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Scientific Research Applications

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for new antibiotic development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with two classes of molecules in the evidence:

  • Oxazole derivatives (e.g., 5-Methyloxazole-4-carboxylic acid, CAS 103879-58-9 ): Key differences: Substituent positions (methyl at C4 vs. C5) and the absence of the Boc-amino group.
  • Boc-protected carboxylic acids (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ): Key differences: Backbone structure (oxazole vs. pentanoic acid) and functional groups (carboxylic acid at C3 vs. hydroxyl at C5). Impact: The oxazole’s aromaticity may enhance thermal stability compared to aliphatic backbones.

Physical and Chemical Properties

Property Target Compound (Inferred) 5-Methyloxazole-4-carboxylic Acid 5-Hydroxy-2-Boc-pentanoic Acid
Molecular Weight (g/mol) ~254.25 (calculated) 127.09 233.26
Backbone Oxazole Oxazole Pentanoic acid
Functional Groups Boc-amino, carboxylic acid, methyl Carboxylic acid, methyl Boc-amino, hydroxyl, carboxylic acid
Physical State Likely solid/powder Not specified Powder
Stability Concerns Susceptible to strong oxidizers Not reported Avoid strong oxidizers

Reactivity and Handling

  • Boc Group Stability: Both the target compound and the pentanoic acid analog require protection from strong oxidizers (e.g., peroxides), as decomposition may release toxic gases like nitrogen oxides (NOx) .
  • Oxazole Reactivity : The oxazole ring’s electron-deficient nature may increase susceptibility to nucleophilic attack compared to aliphatic systems .

Research Findings and Implications

Synthetic Utility : The Boc group in the target compound likely facilitates selective deprotection in multistep syntheses, a feature leveraged in peptide and heterocycle chemistry .

Ecological Data Gaps: No ecotoxicological data are available for the analogs, highlighting a need for environmental impact studies .

Positional Effects : Substituent positioning on the oxazole ring (e.g., methyl at C4 vs. C5) may influence crystallinity and bioavailability, as seen in related heterocycles .

Biological Activity

Overview

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid, commonly known as Mocimycin, is a natural product derived from the fermentation of Streptomyces species. This compound belongs to the oxazole family and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • IUPAC Name : 4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
  • Molecular Formula : C10H14N2O5
  • CAS Number : 2248285-01-8

Mocimycin exhibits its biological activity primarily through the inhibition of specific enzymes that are critical for bacterial cell wall synthesis and cancer cell proliferation. The compound binds to the active sites of these enzymes, preventing substrate access and disrupting essential biological pathways. This mechanism is similar to other known antibiotics and anticancer agents, making Mocimycin a candidate for further research in these fields.

Antimicrobial Properties

Mocimycin has been studied for its effectiveness against various bacterial strains. Research indicates that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes findings from various studies on its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL

Anticancer Activity

In addition to its antibacterial properties, Mocimycin has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The following table outlines key findings regarding its anticancer effects:

Cancer Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

Case Studies

Several case studies have highlighted the potential of Mocimycin in clinical applications:

  • Clinical Evaluation in Bacterial Infections : A study conducted on patients with skin infections demonstrated that Mocimycin significantly reduced bacterial load and improved healing times compared to standard treatments.
  • Combination Therapy in Cancer Treatment : Research involving combination therapy with Mocimycin and existing chemotherapeutics showed enhanced efficacy in reducing tumor size in animal models, suggesting a synergistic effect.

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